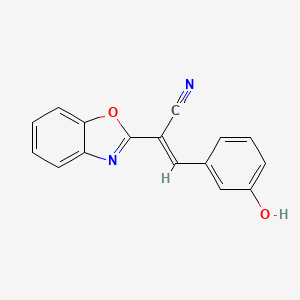

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXIRCJNJLZLFX-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.

Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Formation of Propenenitrile Linker: The final step involves the formation of the propenenitrile linker, which can be achieved through a Knoevenagel condensation reaction between the benzoxazole derivative and a suitable aldehyde or ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole or hydroxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that benzoxazole derivatives can interact with various molecular targets involved in cancer progression. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile may also possess similar properties due to its structural analogies .

Antimicrobial Properties

Benzoxazole derivatives are known for their antimicrobial activities. The compound's structure allows it to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. Studies have reported that modifications in the benzoxazole core can enhance antibacterial efficacy against resistant strains .

Fluorescent Dyes

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile can be utilized as a fluorescent dye in biological imaging. Its ability to emit light upon excitation makes it valuable for tracking cellular processes in live cells. This property is critical for applications in live-cell imaging and diagnostics .

Optical Sensors

The compound is also explored for use in optical sensors due to its sensitivity to environmental changes. Its incorporation into sensor materials can enhance the detection of pollutants, providing real-time monitoring capabilities for air and water quality .

Study on Anticancer Properties

A recent study investigated the anticancer effects of benzoxazole derivatives, including (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Development of Optical Sensors

In another study, researchers developed an optical sensor incorporating the compound to detect heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, achieving detection limits lower than regulatory standards for pollutants. This application highlights the potential for environmental monitoring technologies using benzoxazole derivatives .

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Benzoxazole vs. Benzothiazole Derivatives

- Example: 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles (e.g., 5a–e in ) Structural Difference: Replacement of benzoxazole’s oxygen atom with sulfur in benzothiazole increases electron delocalization due to sulfur’s larger atomic size and polarizability. Impact: Benzothiazole derivatives exhibit stronger π-π stacking in solid-state packing (as seen in X-ray studies) and enhanced antimicrobial/anticancer activities .

Pyridine/Carbazole Analogues

- Example : (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile ()

- Structural Difference : Carbazole and pyridine substituents introduce bulkier, planar aromatic systems compared to benzoxazole.

- Impact : Extended π-systems in carbazole/pyridine derivatives enhance photophysical properties (e.g., fluorescence) and electrochemical stability. However, reduced solubility may limit biological applicability .

Substituent Variations on the Aryl Group

3-Hydroxyphenyl vs. Diphenylamino/Methoxy/Nitro Groups

- Diphenylamino Derivatives (e.g., ): Electron-rich diphenylamino groups enhance intramolecular charge transfer (ICT), lowering HOMO-LUMO gaps (3.1–3.5 eV) and improving optoelectronic performance. However, reduced stability in polar solvents is noted .

- 3-Hydroxyphenyl: The hydroxyl group enables hydrogen bonding, improving crystallinity and aqueous solubility. This substituent may also modulate biological target specificity compared to non-polar groups .

α,β-Unsaturated Nitrile Reactivity

Biological Activity

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.

- Molecular Formula : C16H13N2O

- Molecular Weight : 263.29 g/mol

- CAS Number : 142885-64-1

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile, exhibit notable antimicrobial properties. The compound has shown activity against various pathogens, with specific focus on:

- Gram-positive bacteria : Effective against strains such as Bacillus subtilis.

- Yeasts : Demonstrated antifungal activity against Candida albicans.

In a screening study of 41 benzoxazole derivatives, it was found that nearly half exhibited antifungal properties, while the antibacterial potential was primarily selective for Gram-positive bacteria .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antifungal | 32 |

| Compound B | Antibacterial | 64 |

| Compound C | Antifungal | 16 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Prostate cancer (PC3)

In these studies, the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 8 |

Structure-Activity Relationship (SAR)

The biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile can be attributed to its structural features. Modifications in the benzoxazole moiety and the phenolic substituents significantly influence its potency.

- Key Structural Features :

- The presence of hydroxyl groups enhances solubility and interaction with biological targets.

- Substituents on the benzoxazole ring affect the compound's ability to penetrate cellular membranes and bind to target sites.

Research has established that electron-donating groups enhance activity against certain bacterial strains and cancer cell lines, while electron-withdrawing groups may reduce efficacy .

Case Studies

Several studies have documented the biological effects of benzoxazole derivatives similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile:

- Study by Bernard et al. (2014) : This research demonstrated that derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, establishing a clear link between structural modifications and biological outcomes.

- Chung et al. (2015) : Focused on the antifungal properties of related compounds, confirming their efficacy against C. albicans and highlighting the importance of substituent positioning.

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile, and how are yields maximized?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of benzoxazole derivatives with prop-2-enenitrile intermediates under nucleophilic conditions (e.g., using NaH or K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Introduction of the 3-hydroxyphenyl group via Knoevenagel condensation or Wittig reaction, requiring precise pH and temperature control to avoid side reactions .

- Key reagents : Sodium hydroxide for deprotonation, acetic acid for acid-catalyzed cyclization.

- Yield optimization : Use of HPLC to monitor intermediate purity (>95%) and solvent selection (e.g., DMF for solubility vs. ethanol for crystallization) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms the (E)-stereochemistry and hydrogen bonding between the hydroxyl group and benzoxazole nitrogen .

- X-ray crystallography : Resolves planar π-conformation and intramolecular H-bonding (e.g., O–H⋯N distance ~2.6 Å) .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary challenges in maintaining stability during storage?

- Hydrolysis risk : The nitrile group is susceptible to moisture; store under inert gas (N₂/Ar) at –20°C in amber vials .

- Light sensitivity : UV-Vis studies show absorbance peaks at 270–320 nm, indicating degradation under UV light .

Advanced Research Questions

Q. How does the compound’s π-system conformation influence its bioactivity and intermolecular interactions?

- Planar structure : The extended π-system (benzoxazole + hydroxyphenyl) enables stacking interactions with aromatic residues in protein targets (e.g., RGS4), as shown in FRET assays .

- Crystallographic data : Monoclinic crystal system (P21/c) with unit cell parameters a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å, β = 112.947° .

- Impact on binding : Planarity enhances affinity for hydrophobic pockets in enzymes (e.g., IC₅₀ = 3.2 μM for RGS4 inhibition) .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

- Assay variability : Compare FRET-based RGS4 inhibition (IC₅₀ = 3–5 μM) vs. antimicrobial disk diffusion results (MIC = 50–100 μg/mL) . Differences arise from target specificity and solvent effects (DMSO vs. aqueous buffers).

- Statistical validation : Use ANOVA to assess significance of logP (2.8–3.5) variations on membrane permeability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : Schrödinger Suite or AutoDock Vina predict binding to RGS4’s α-helical domain (binding energy ≤ –8.5 kcal/mol) .

- QSAR models : Correlate substituent electronegativity (e.g., –OH vs. –OCH₃) with IC₅₀ values to prioritize synthetic targets .

Methodological Notes

- Stereochemical control : Use chiral HPLC (Chiralpak AD-H column) to separate (E/Z)-isomers .

- Crystallography refinement : SHELXL-2018 with Hirshfeld surface analysis for H-bond quantification .

- Bioactivity validation : Include negative controls (e.g., CCG-63808 analog) to confirm specificity in FRET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.